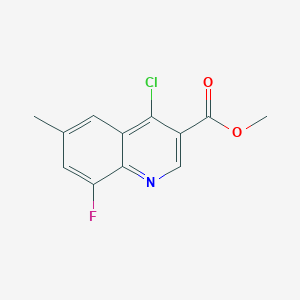

Methyl 4-chloro-8-fluoro-6-methylquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-chloro-8-fluoro-6-methylquinoline-3-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and other unique properties .

Preparation Methods

The synthesis of methyl 4-chloro-8-fluoro-6-methylquinoline-3-carboxylate typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . Industrial production methods may include the use of organometallic compounds and nucleophilic displacement of fluorine atoms . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Methyl 4-chloro-8-fluoro-6-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-chloro-8-fluoro-6-methylquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe for studying biological processes and interactions.

Industry: It is used in the production of liquid crystals and cyanine dyes.

Mechanism of Action

The mechanism of action of methyl 4-chloro-8-fluoro-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in bacteria, leading to antibacterial effects . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Methyl 4-chloro-8-fluoro-6-methylquinoline-3-carboxylate can be compared with other fluorinated quinoline derivatives, such as:

- 4-Chloro-8-fluoro-2-methylquinoline

- 6-Fluoro-2-methylquinoline

- 4-Methylquinoline

These compounds share similar structural features but differ in their specific substituents and positions on the quinoline ring. The presence of different functional groups can significantly influence their chemical reactivity and biological activity, making each compound unique in its applications and effects .

Biological Activity

Methyl 4-chloro-8-fluoro-6-methylquinoline-3-carboxylate is a notable compound within the quinoline family, recognized for its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, antiproliferative, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound possesses a quinoline core structure with specific substitutions that enhance its biological activity. The presence of halogen atoms and a carboxylate group contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties , showing effectiveness against various bacterial strains. Research indicates that quinoline derivatives, including this compound, can exhibit significant antibacterial activity.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial potency of several quinoline derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Escherichia coli and 75 µg/mL against Staphylococcus aureus . These results position it as a promising candidate for further development in antimicrobial therapies .

Antiproliferative Activity

The compound's potential as an antiproliferative agent has also been explored, particularly in cancer research. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms.

Research Findings

A series of studies have evaluated the antiproliferative effects of this compound against several cancer cell lines, including:

- HepG2 (liver cancer)

- HT-29 (colon cancer)

- H-460 (lung cancer)

Results indicated that the compound exhibited IC50 values ranging from 0.5 to 4.0 µM , demonstrating superior activity compared to standard chemotherapeutics like gefitinib. The structure-activity relationship (SAR) analysis highlighted that substitutions at the C-2 and C-4 positions significantly influenced potency, with electron-donating groups enhancing activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The halogen substituents are believed to facilitate binding to enzyme active sites or cellular receptors, modulating their functions:

- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair, leading to increased apoptosis in cancer cells.

- Receptor Interaction : It potentially interacts with cell surface receptors, triggering signaling pathways that result in reduced cell proliferation.

Summary of Biological Activities

Properties

Molecular Formula |

C12H9ClFNO2 |

|---|---|

Molecular Weight |

253.65 g/mol |

IUPAC Name |

methyl 4-chloro-8-fluoro-6-methylquinoline-3-carboxylate |

InChI |

InChI=1S/C12H9ClFNO2/c1-6-3-7-10(13)8(12(16)17-2)5-15-11(7)9(14)4-6/h3-5H,1-2H3 |

InChI Key |

YLXPUOSZOWCTAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C(=C1)F)C(=O)OC)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.